molecular formula C16H19NO2 B2359880 N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide CAS No. 2411202-27-0

N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide

Cat. No.: B2359880
CAS No.: 2411202-27-0
M. Wt: 257.333
InChI Key: KKBQCJWTAPYJJY-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide is a synthetic organic compound with a unique structure that includes a cyclobutyl ring, a phenylmethyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.

    Attachment of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.

    Formation of the But-2-ynamide Moiety: The but-2-ynamide moiety can be synthesized through a Sonogashira coupling reaction between an alkyne and an amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group or the cyclobutyl ring using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutyl or phenylmethyl derivatives.

Scientific Research Applications

N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting transcription factors and gene expression to regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-hydroxycarbamate: A compound with similar functional groups and reactivity.

    6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid: Another compound with a cyclobutyl ring and phenyl group.

Properties

IUPAC Name

N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-8-14(18)17(2)15(16(19)11-7-12-16)13-9-5-4-6-10-13/h4-6,9-10,15,19H,7,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBQCJWTAPYJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C(C1=CC=CC=C1)C2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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